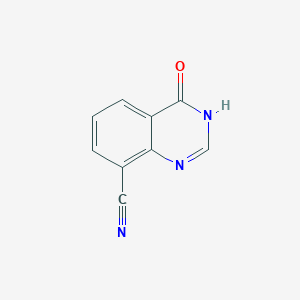

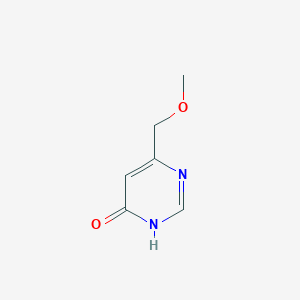

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Übersicht

Beschreibung

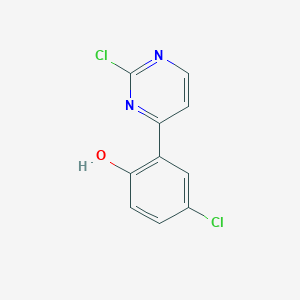

“(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 1033076-71-9 . It has a molecular weight of 280.75 . The IUPAC name of this compound is 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, was synthesized with a good yield (90%) through a two-step approach . The first step involved the reaction of trimethylchlorosilane, sodium iodide, and acetylacetone to produce an intermediate. The intermediate was then reacted with N2H4⋅H2O in ethanol to yield the final product .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR spectroscopy . The structure of a similar compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, has been established using X-ray diffraction .

Chemical Reactions Analysis

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The compound is also described as a powder .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocycles

The chemistry and applications of pyrazole derivatives, closely related to (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, have been extensively studied. These compounds serve as pivotal building blocks in the synthesis of diverse heterocyclic compounds due to their unique reactivity. The synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans from pyrazole derivatives demonstrates their versatility in organic synthesis. The unique reactivity of these compounds facilitates mild reaction conditions for generating various heterocyclic compounds, highlighting their importance in the synthesis of dyes and heterocyclic compounds (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Pyrazole derivatives, including structures similar to this compound, exhibit a wide range of biological activities. They have been identified as key pharmacophores in the development of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors further underscores the medicinal importance of these heterocycles. This highlights the potential of pyrazole derivatives in the discovery of new therapeutic agents and their role in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antifungal Applications

The application of pyrazole derivatives in combating fungal infections, particularly against the Bayoud disease pathogen Fusarium oxysporum, illustrates their potential in agricultural and pharmaceutical industries. Certain compounds derived from pyrazole scaffolds have demonstrated efficient antifungal activities, which could lead to the development of new antifungal agents. Understanding the structure-activity relationship (SAR) of these compounds can provide insights into their mechanism of action and aid in the design of more effective antifungal therapies (Kaddouri et al., 2022).

Applications in Organic Synthesis and Catalysis

Pyrazoline derivatives, structurally related to the compound of interest, play a significant role in organic synthesis and catalysis. These compounds are known for their rich electron density, making them useful in various synthetic applications. Research on pyrazoline derivatives has demonstrated their broad biological effect, including anticancer activities, thus encouraging further investigation into their potential applications. The versatility of pyrazoline derivatives in organic synthesis and their biological activities make them an area of ongoing research interest (Ray et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGCEAQMRNSHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)

![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)